2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid
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Overview
Description
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid is a complex organic compound featuring a pyrazole ring substituted with chlorine and methyl groups, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its target(s) in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-chloro-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid
- 2-{[(5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid
- 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-(4-methylphenyl)acetic acid
Uniqueness
2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-10(12(15)18(2)17-8)13(19)16-11(14(20)21)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOCZJKTZOSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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